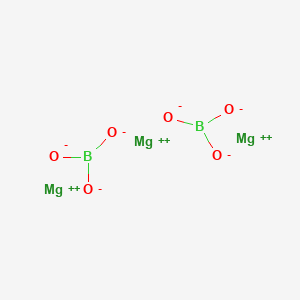

Boron magnesium oxide (B4MgO7)

Beschreibung

Boron magnesium oxide, commonly denoted as MgB₄O₇ or B₄MgO₇, is a magnesium borate compound with a tetraborate structure. It exists in two primary polymorphs: the ambient-pressure α-MgB₄O₇ and the high-pressure β-MgB₄O₇. The α-phase crystallizes in a structure with two interpenetrating anionic networks, while the β-phase, synthesized at 9 GPa and 1200°C, adopts the β-ZnB₄O₇ structure type, featuring a single anionic network where boron atoms transition from threefold to fourfold coordination under pressure .

Eigenschaften

CAS-Nummer |

13767-68-5 |

|---|---|

Molekularformel |

B2Mg3O6 |

Molekulargewicht |

190.54 g/mol |

IUPAC-Name |

trimagnesium;diborate |

InChI |

InChI=1S/2BO3.3Mg/c2*2-1(3)4;;;/q2*-3;3*+2 |

InChI-Schlüssel |

NFMWFGXCDDYTEG-UHFFFAOYSA-N |

Kanonische SMILES |

B([O-])([O-])[O-].B([O-])([O-])[O-].[Mg+2].[Mg+2].[Mg+2] |

Verwandte CAS-Nummern |

12007-62-4 (Parent) |

Herkunft des Produkts |

United States |

Analyse Chemischer Reaktionen

Redox and Decomposition Behavior

B₄MgO₇ participates in redox reactions, particularly in energetic material applications:

Key Findings :

-

Mg in B₄MgO₇ acts as a reducing agent, stripping oxygen from boron oxides to enrich metallic boron (B) content .

-

Thermal decomposition above 800°C releases B₂O₃, which can form viscous layers that hinder further oxidation .

Reactivity with Silica and Environmental Factors

In aqueous and solid-state systems, silica (SiO₂) competes with boron for MgO, altering reaction pathways:

| Condition | Observation | Implication | Source |

|---|---|---|---|

| MgO + SiO₂ + H₃BO₃ | Formation of Mg-silicate hydrates (M-S-H) | Reduces B₄MgO₇ yield | |

| High B concentration | Preferential MgB₄O₇ formation | Stabilizes boron in solids |

Data from Sorption Experiments :

-

At [B] = 9.25 mmol/L, MgB₄O₇ forms dominantly, with sorption ratios peaking at 37% .

-

Silica presence decreases boron immobilization efficiency by 15–20% due to competing silicate phases .

Thermochemical Performance

B₄MgO₇ enhances energetic material performance through synergistic exothermic reactions:

| System | Heat Release (J/g) | Peak Temp (°C) | Improvement vs Pure B | Source |

|---|---|---|---|---|

| Mg/B composite (9h cryomilled) | 13,237 | 693.8 | +24% | |

| Mg-B SHS reaction | - | 500–800 | 90% theoretical energy density |

Mechanism :

-

Exothermic Mg oxidation preheats boron particles, while Mg-B₂O₃ redox reactions remove passivating oxide layers .

Acid-Base Reactivity

B₄MgO₇ reacts with acids to release boric acid and magnesium salts:

| Reaction | Application | Outcome |

|---|---|---|

| MgB₄O₇ + 2HCl → 2H₃BO₃ + MgCl₂ | Analytical dissolution | Quantification of boron |

| MgB₄O₇ + NaOH → Na₂B₄O₇ + Mg(OH)₂ | Borate glass production | Alkali-stable borates |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Magnesium borates belong to a broader family of borate compounds with diverse structures and properties. Below is a detailed comparison of MgB₄O₇ with key analogues:

Table 1: Structural and Functional Comparison of MgB₄O₇ with Similar Borates

Key Differences and Similarities

Crystal Structure :

- MgB₄O₇ and ZnB₄O₇ share structural similarities under high pressure, both adopting a single anionic network with fourfold boron coordination. In contrast, Mg₂B₂O₅ and boracite exhibit distinct frameworks: Mg₂B₂O₅ forms layered or chain-like structures, while boracite has a cubic lattice .

Synthesis Methods :

- MgB₄O₇ requires extreme conditions (9 GPa) for β-phase formation, whereas Mg₂B₂O₅ is synthesized via conventional solid-state reactions at lower temperatures (850–1050°C). Boracite synthesis involves halogen incorporation (Cl⁻), enabling unique dielectric properties .

Thermal and Functional Properties :

- MgB₄O₇ and Mg₂B₂O₇ both exhibit high thermal stability, but Mg₂B₂O₅ is preferred for high-temperature applications (e.g., catalysts) due to its triclinic phase stability at 1050°C . Boracite’s ferroelectricity makes it suitable for electronic applications, a property absent in MgB₄O₇ .

Industrial Relevance :

- MgB₄O₇ and ZnB₄O₇ are studied for high-pressure material science, while Mg₂B₂O₅ and boracite have broader commercial uses in ceramics, coatings, and electronics .

Table 2: Comparative Thermal and Mechanical Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.